3,6,9,12,15,18-Hexaoxatriacontan-1-ol

説明

RN given refers to parent cpd

特性

IUPAC Name |

2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50O7/c1-2-3-4-5-6-7-8-9-10-11-13-26-15-17-28-19-21-30-23-24-31-22-20-29-18-16-27-14-12-25/h25H,2-24H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCFEGKCRWEVSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

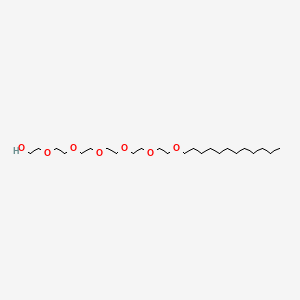

CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058633 |

Source

|

| Record name | Hexaethylene glycol monododecyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3055-96-7 |

Source

|

| Record name | 3,6,9,12,15,18-Hexaoxatriacontan-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3055-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexaoxyethylene dodecyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003055967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexaethylene glycol monododecyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9,12,15,18-hexaoxatriacontan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Solubility of 3,6,9,12,15,18-Hexaoxatriacontan-1-ol in aqueous solutions

Technical Deep Dive: Solubility & Phase Behavior of 3,6,9,12,15,18-Hexaoxatriacontan-1-ol ( )

Part 1: Executive Technical Summary

3,6,9,12,15,18-Hexaoxatriacontan-1-ol , systematically known as Hexaethylene glycol monododecyl ether (

This guide provides a rigorous analysis of its solubility profile, emphasizing the thermodynamic drivers of micellization and the "Cloud Point" phenomenon—a critical parameter often overlooked in stability studies.

Physicochemical Profile[1][2][3][4]

| Property | Value / Characteristic |

| IUPAC Name | 3,6,9,12,15,18-Hexaoxatriacontan-1-ol |

| Common Notation | |

| Molecular Weight | 450.65 g/mol |

| HLB Value | ~12.5 (Calculated) – Oil-in-Water Emulsifier |

| Critical Micelle Conc. (CMC) | 0.38 g/L (~0.87 mM) at 25°C [1] |

| Cloud Point (1% aq.) | 48°C – 52°C [2] |

| Physical State | Viscous liquid or waxy semi-solid at RT |

Part 2: Solubility Mechanics & Phase Behavior

The Thermodynamics of Solubilization

The solubility of

-

Entropy-Driven Micellization: At concentrations above the CMC (~0.87 mM), the energy penalty of exposing the

tail to water exceeds the entropic loss of aggregation. Monomers self-assemble into spherical micelles, burying the hydrophobic tails while exposing the hydrated -

Inverse Solubility (The Cloud Point): Unlike ionic salts,

becomes less soluble as temperature rises. Increased thermal energy disrupts the specific hydrogen bonding network between water and the ether oxygens. At the Cloud Point (~50°C) , the headgroup dehydrates, causing phase separation into a surfactant-rich phase and a water-rich phase.

Phase Diagram Architecture

Understanding the phase boundaries is essential for formulation stability. Below the cloud point,

Figure 1: Simplified Phase Behavior of

Part 3: Experimental Protocols

Protocol 1: High-Precision Cloud Point Determination

Objective: Validate the purity and identity of the

Materials:

- (Analytical Grade).

-

Milli-Q Water (18.2 MΩ·cm).

-

Controlled temperature bath with magnetic stirring.

-

Digital thermometer (

precision).

Workflow:

-

Preparation: Prepare a 1.0% (w/v) solution of

in Milli-Q water. Sonicate for 5 minutes to ensure full dispersion. -

Equilibration: Place 5 mL of solution in a clear glass vial with a small stir bar.

-

Ramping: Heat the bath at a rate of 1°C/min starting from 25°C.

-

Observation: Monitor for the onset of turbidity (Tyndall effect).

-

Determination: Record the temperature where the solution becomes opaque (Cloud Point).

-

Hysteresis Check: Cool the solution and record the temperature where it becomes clear again. The values should be within 1°C.

Acceptance Criteria: The CP must fall between 48°C and 52°C. A lower CP indicates shorter EO chain impurities (

Protocol 2: CMC Determination via Pyrene Fluorescence

Objective: Determine the precise concentration required for micelle formation, critical for drug solubilization studies.

Mechanism: Pyrene is a hydrophobic probe. Its fluorescence vibronic fine structure (

Figure 2: Workflow for Critical Micelle Concentration (CMC) determination using Pyrene probe.

Data Analysis:

-

Plot the ratio

(373 nm) / -

The CMC is the intersection point of the low-concentration plateau and the sigmoidal drop.

Part 4: Applications in Drug Development

Solubilization of Hydrophobic APIs

-

Loading Capacity: Typically 0.1 – 0.3 mol drug / mol surfactant, depending on drug lipophilicity (

). -

Protocol:

-

Add excess API to 5%

solution. -

Stir at 25°C for 24 hours.

-

Filter (0.22 µm PVDF) to remove undissolved solid.

-

Quantify dissolved API via HPLC.

-

Membrane Protein Crystallography

Unlike harsh ionic detergents (SDS, CTAB),

References

An In-depth Technical Guide to the Critical Micelle Concentration of PEG-6 Stearyl Ether in Water

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of PEG-6 Stearyl Ether (also known as Steareth-6), a non-ionic surfactant of significant interest in pharmaceutical and research applications. This document moves beyond a simple recitation of facts to deliver a foundational understanding of the principles of micellization, in-depth protocols for its determination, and the scientific rationale behind these experimental choices. We will explore the key methodologies of surface tensiometry and fluorescence spectroscopy, providing step-by-step instructions and illustrative workflows. This guide is designed to equip researchers and drug development professionals with the necessary knowledge to accurately determine and interpret the CMC of PEG-6 Stearyl Ether, a crucial parameter for its effective application.

Introduction: The Significance of PEG-6 Stearyl Ether and its CMC

PEG-6 Stearyl Ether, systematically named polyoxyethylene (6) stearyl ether, is a non-ionic surfactant belonging to the polyoxyethylene alkyl ether family.[1] Its structure consists of a long, hydrophobic stearyl alkyl chain (C18) and a hydrophilic head composed of six repeating ethylene oxide units.[2] This amphiphilic nature—possessing both water-loving and water-fearing moieties—drives its surface-active properties and its utility in a wide array of applications, including as an emulsifying agent, solubilizing agent for poorly water-soluble drugs, and a stabilizer in colloidal systems.[1]

The critical micelle concentration (CMC) is arguably the most important characteristic of a surfactant.[3][4] It is defined as the concentration at which individual surfactant molecules (monomers) in a solution begin to spontaneously self-assemble into organized aggregates known as micelles.[5][6] Below the CMC, PEG-6 Stearyl Ether molecules primarily exist as monomers and will adsorb at interfaces, such as the air-water interface, leading to a reduction in surface tension.[7] However, once the CMC is reached, the addition of more surfactant results in the formation of micelles in the bulk solution, and the surface tension remains relatively constant.[6][7]

A thorough understanding and precise determination of the CMC are paramount for several reasons:

-

Formulation Development: The CMC dictates the concentration at which the surfactant becomes effective for solubilizing hydrophobic drugs within the micellar core.

-

Stability of Dispersions: Micelle formation is crucial for the stabilization of emulsions and suspensions.

-

Predicting Surfactant Behavior: The CMC is a key indicator of a surfactant's efficiency and performance.[7]

The CMC is not a fixed value; it is influenced by factors such as temperature, pressure, and the presence of electrolytes or other formulation components.[6][8][9] Therefore, its empirical determination under specific experimental conditions is essential.

The Physicochemical Principles of Micellization

The formation of micelles is a thermodynamically driven process. In an aqueous environment, the hydrophobic stearyl chains of PEG-6 Stearyl Ether disrupt the hydrogen-bonding network of water molecules, leading to an unfavorable decrease in entropy. To minimize this disruption, the surfactant molecules aggregate in such a way that their hydrophobic tails are shielded from the water, forming a core, while the hydrophilic PEG chains remain in contact with the aqueous bulk. This process is illustrated in the diagram below.

Caption: Schematic of surfactant monomers below the CMC and the formation of a micelle above the CMC.

The CMC of a non-ionic surfactant like PEG-6 Stearyl Ether is primarily influenced by the balance between its hydrophobic and hydrophilic portions, known as the Hydrophilic-Lipophilic Balance (HLB).

-

Effect of the Hydrophobic Chain: A longer or more hydrophobic alkyl chain leads to a lower CMC because the entropic penalty of dissolving the individual monomers in water is greater, thus favoring micellization at a lower concentration.[8] The C18 chain of stearyl ether contributes to a relatively low CMC compared to shorter-chain analogues.

-

Effect of the Hydrophilic Chain: A longer polyethylene glycol chain increases the hydrophilicity of the surfactant, leading to a higher CMC.[10] The six ethylene oxide units in PEG-6 Stearyl Ether provide sufficient hydrophilicity for water solubility and micelle formation.

Experimental Determination of the Critical Micelle Concentration

For a non-ionic surfactant such as PEG-6 Stearyl Ether, the two most common and reliable methods for CMC determination are surface tensiometry and fluorescence spectroscopy.[4] The conductivity method, while popular, is primarily suitable for ionic surfactants.[5][11]

Surface Tensiometry

Principle: This method is based on the principle that as the concentration of a surfactant in a solution increases, its monomers adsorb at the air-water interface, causing a decrease in the surface tension of the solution.[5][7] When the interface becomes saturated with monomers, they begin to form micelles in the bulk solution.[5] At this point, the concentration of free monomers in the bulk remains relatively constant, and consequently, the surface tension of the solution also plateaus.[6][7] The concentration at which this break in the surface tension versus concentration plot occurs is the CMC.[5]

Experimental Protocol:

-

Preparation of Stock Solution: Accurately weigh a sufficient amount of high-purity PEG-6 Stearyl Ether and dissolve it in high-purity deionized water to create a concentrated stock solution (e.g., 10 mM).

-

Preparation of Dilution Series: Prepare a series of dilutions from the stock solution. The concentration range should be chosen to bracket the expected CMC. For a C18-tailed surfactant, a range from 1 µM to 1 mM would be appropriate.

-

Instrument Calibration: Calibrate the surface tensiometer (using either the Du Noüy ring or Wilhelmy plate method) according to the manufacturer's specifications, typically with high-purity water.[12]

-

Temperature Control: Ensure all measurements are performed at a constant and recorded temperature using a thermostatically controlled water bath, as CMC is temperature-dependent.[6][8]

-

Surface Tension Measurement: Measure the surface tension of each solution, starting from the most dilute and proceeding to the most concentrated to minimize cross-contamination. Allow each solution to equilibrate before measurement.

-

Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).[5] The resulting graph will show two linear regions. The CMC is determined from the intersection of the regression lines of these two regions.[5][7]

Caption: Workflow for CMC determination by fluorescence spectroscopy.

Data Presentation:

| Concentration (µM) | log(Concentration) | I₁ Intensity | I₃ Intensity | I₁/I₃ Ratio |

| 1 | 0.00 | e.g., 1000 | e.g., 600 | e.g., 1.67 |

| 5 | 0.70 | e.g., 995 | e.g., 605 | e.g., 1.64 |

| 10 | 1.00 | e.g., 980 | e.g., 615 | e.g., 1.59 |

| 20 | 1.30 | e.g., 850 | e.g., 700 | e.g., 1.21 |

| 50 | 1.70 | e.g., 750 | e.g., 740 | e.g., 1.01 |

| 100 | 2.00 | e.g., 720 | e.g., 715 | e.g., 1.00 |

| 200 | 2.30 | e.g., 710 | e.g., 705 | e.g., 1.00 |

| 500 | 2.70 | e.g., 705 | e.g., 700 | e.g., 1.00 |

Note: The intensity and ratio values are illustrative.

Expected CMC and Influencing Factors for PEG-6 Stearyl Ether

Key factors that will influence the experimentally determined CMC include:

-

Temperature: For many non-ionic surfactants, the CMC decreases with an increase in temperature up to the cloud point. [8][10]* Purity of the Surfactant: Impurities can significantly affect the CMC. It is crucial to use a high-purity grade of PEG-6 Stearyl Ether.

-

Presence of Electrolytes: The CMC of non-ionic surfactants is generally less sensitive to the addition of electrolytes compared to ionic surfactants. [8]* pH: The CMC of non-ionic surfactants like PEG-6 Stearyl Ether is largely independent of pH. [9]

Conclusion

The critical micelle concentration is a fundamental parameter for the effective application of PEG-6 Stearyl Ether in research, drug development, and various industrial processes. [12]While a specific value must be determined empirically under the conditions of interest, this guide provides the theoretical foundation and practical, step-by-step methodologies for its accurate determination using surface tensiometry and fluorescence spectroscopy. By understanding the principles of micellization and the rationale behind the experimental protocols, researchers can confidently characterize this essential surfactant and optimize its performance in their specific applications.

References

-

Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization - Agilent. (URL: [Link])

-

Determination of Critical Micelle Concentration of Surfactants Using Fluorescence Strategies - Soft Matter (RSC Publishing). (URL: [Link])

-

Determination of Critical Micelle Concentration of Surfactants Using Fluorescence Strategies. (URL: [Link])

-

Determination of the critical micelle concentration of surfactants using fluorescence strategies - RSC Publishing. (URL: [Link])

-

Factors affecting critical micelle concentration and micellar size - Pharmaceutical. (URL: [Link])

-

Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific. (URL: [Link])

-

Method for Measurement of Critical Micelle Concentration - Just Agriculture. (URL: [Link])

-

How to measure surface tension and CMC (Critical Micelle Concentration). (URL: [Link])

-

Critical micelle concentration - Wikipedia. (URL: [Link])

-

Method of Determination of CMC | PPT - Slideshare. (URL: [Link])

-

Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? | Langmuir - ACS Publications. (URL: [Link])

-

Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study - PMC. (URL: [Link])

-

Polyoxyethylene Alkyl Ethers. (URL: [Link])

-

. (URL: [Link])

-

What is the best method to determine Critical Micelle concentration (CMC) of a polymer. (URL: [Link])

-

STEARETH-6 - Ataman Kimya. (URL: [Link])

-

Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC. (URL: [Link])

-

Determination of CMC values of a steareth-3, b steareth-9 and c steareth-100. (URL: [Link])

-

Steareth-6 (with Product List) - INCIDecoder. (URL: [Link])

-

Polyoxyl Stearyl Ether - USP-NF ABSTRACT. (URL: [Link])

-

Influence of Polyoxyethylene Stearyl Ether and Subsequent Annealing on n-Type Doping of CNT Yarns for Flexible Thermoelectric Generators | ACS Omega - ACS Publications. (URL: [Link])

-

Steareth-6 - PubChem - NIH. (URL: [Link])

-

STEARETH-6 – Ingredient - COSMILE Europe. (URL: [Link])

-

Refined definition of the critical micelle concentration and application to alkyl maltosides used in membrane protein research - RSC Publishing. (URL: [Link])

-

Determination of the critical micelle concentration of... - ResearchGate. (URL: [Link])

-

Predicting Critical Micelle Concentrations for Surfactants Using Graph Convolutional Neural Networks - PubMed. (URL: [Link])

-

Polyoxyethylene Stearyl Cetyl Ether Cas no 68439-49-6 - SIAM PRO DYECHEM GROUP. (URL: [Link])

Sources

- 1. phexcom.com [phexcom.com]

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 7. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 8. pharmacy180.com [pharmacy180.com]

- 9. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]

- 10. Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. justagriculture.in [justagriculture.in]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.rsc.org [pubs.rsc.org]

A Senior Application Scientist's Guide to the Self-Assembly of 3,6,9,12,15,18-Hexaoxatriacontan-1-ol (C12E6)

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond the Molecule

In the realm of formulation science and advanced material design, understanding the nuanced behavior of amphiphilic molecules is paramount. This guide focuses on a particularly versatile non-ionic surfactant, 3,6,9,12,15,18-Hexaoxatriacontan-1-ol, more commonly known in the field as Hexaethylene Glycol Monododecyl Ether or C12E6.[1] With a precisely defined hydrophilic hexaethylene glycol head and a 12-carbon hydrophobic tail, C12E6 serves as a model system for exploring the principles of self-assembly.[1]

This document deviates from a conventional template. Instead, it is structured to provide a foundational understanding of why C12E6 self-assembles, followed by a practical, field-tested exploration of how to characterize these phenomena. As Senior Application Scientists, our goal is not merely to provide protocols, but to instill the scientific rationale that underpins them, enabling you to adapt, troubleshoot, and innovate.

Section 1: The Energetic Imperative of Self-Assembly

The spontaneous organization of C12E6 molecules in an aqueous environment is not a random occurrence but a process governed by thermodynamics. This self-assembly is primarily driven by the hydrophobic effect, a fundamental principle where the system seeks to minimize the energetically unfavorable interactions between the hydrophobic dodecyl chains and water molecules.[2]

At concentrations below a critical threshold, C12E6 molecules exist as solvated monomers. However, as the concentration increases, the system can achieve a more stable, lower-energy state through aggregation. The hydrophobic tails sequester themselves away from water, forming a core, while the hydrophilic hexaethylene glycol heads form a solvated corona at the aggregate-water interface.[3] This process continues until a specific concentration is reached, known as the Critical Micelle Concentration (CMC) . Above the CMC, any additional surfactant molecules added to the system will preferentially form micelles.[3][4]

The ultimate geometry of these aggregates—be it spherical, cylindrical (worm-like), or more complex liquid crystalline phases—is dictated by the molecule's geometry, summarized by the Critical Packing Parameter (CPP) .

CPP = v / (a₀ * lₑ)

Where:

-

v is the volume of the hydrophobic chain.

-

a₀ is the optimal headgroup area at the aggregate interface.

-

lₑ is the effective length of the hydrophobic chain.

The interplay between these parameters determines the curvature of the surfactant interface and thus the morphology of the resulting nanostructure.[5]

Section 2: The Investigator's Workflow: A Validated Approach

Characterizing the self-assembly of C12E6 requires a multi-technique approach. Each method provides a unique piece of the puzzle, and together they create a comprehensive picture of the system. The following workflow represents a logical and robust pathway for investigation.

Section 3: Core Experimental Protocols

The following protocols are presented with an emphasis on the underlying principles and critical control points, ensuring reproducibility and trustworthiness of the data.

Protocol: Determination of Critical Micelle Concentration (CMC) via Pyrene Fluorescence

Causality: Pyrene is a hydrophobic fluorescent probe whose emission spectrum is highly sensitive to the polarity of its local environment.[3] In water, a polar solvent, the ratio of the first and third vibronic peaks (I1/I3) of its emission spectrum is high.[3] When micelles form, pyrene partitions into the nonpolar, hydrophobic core. This change in environment causes a significant decrease in the I1/I3 ratio. Plotting this ratio against the logarithm of surfactant concentration yields a sigmoidal curve, where the inflection point corresponds to the CMC.[3]

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of C12E6 (e.g., 10 mM) in high-purity water. Prepare a stock solution of pyrene in a volatile solvent like acetone (e.g., 0.2 mM).

-

Sample Series Preparation: In a series of vials, add a small, constant aliquot of the pyrene stock solution. Evaporate the acetone completely, leaving a thin film of pyrene.

-

Surfactant Titration: Add varying volumes of the C12E6 stock solution and high-purity water to each vial to create a series of concentrations spanning the expected CMC (e.g., from 1 µM to 1 mM). Ensure the final pyrene concentration is low (e.g., 0.1 µM) to avoid excimer formation.

-

Equilibration: Gently agitate the solutions and allow them to equilibrate for a set period (e.g., 2 hours) at a controlled temperature.

-

Fluorescence Measurement: Using a spectrofluorometer, excite the samples at ~335 nm and record the emission spectra from ~350 nm to 450 nm.

-

Data Analysis: Extract the intensities of the first peak (~373 nm, I1) and the third peak (~384 nm). Plot the I1/I3 ratio as a function of the logarithm of the C12E6 concentration. Fit the data to a sigmoidal function; the center of the transition is the CMC.[3]

Protocol: Micelle Size Characterization by Dynamic Light Scattering (DLS)

Causality: DLS measures the time-dependent fluctuations in the intensity of light scattered by particles undergoing Brownian motion.[6] The rate of these fluctuations is related to the diffusion coefficient of the particles, which, via the Stokes-Einstein equation, can be used to calculate their hydrodynamic radius (Rh). This technique is ideal for determining the average size and size distribution of C12E6 micelles in solution.[7][8]

Step-by-Step Methodology:

-

Sample Preparation: Prepare a C12E6 solution at a concentration significantly above the determined CMC (e.g., 10-100x CMC) to ensure a strong scattering signal. The solvent should be high-purity water.

-

Critical Filtration Step: Filter the solution through a low-protein-binding syringe filter (e.g., 0.22 µm or 0.1 µm) directly into a clean, dust-free cuvette. This step is non-negotiable; dust and large aggregates are a primary source of error in DLS.

-

Instrument Setup: Allow the sample to thermally equilibrate within the DLS instrument's chamber for several minutes. Ensure the correct solvent viscosity and refractive index are entered into the software for the measurement temperature.[8]

-

Measurement: Perform multiple acquisitions to ensure reproducibility. The instrument will measure the autocorrelation function of the scattered light intensity.

-

Data Analysis: The software will analyze the autocorrelation function to determine the diffusion coefficient and subsequently calculate the hydrodynamic radius (Rh) and the Polydispersity Index (PDI). A low PDI (<0.2) indicates a monodisperse population of micelles.

Protocol: Direct Visualization by Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Causality: While DLS provides ensemble-averaged size data, Cryo-TEM offers direct visualization of individual micelles.[9] The technique involves rapidly freezing a thin film of the aqueous solution, vitrifying the water and trapping the micelles in their native, solvated state without the artifacts introduced by conventional staining or dehydration methods.[10][11]

Step-by-Step Methodology:

-

Grid Preparation: TEM grids (typically copper grids with a lacey carbon film) are glow-discharged to render the surface hydrophilic, ensuring even spreading of the sample.

-

Sample Application: In a controlled environment chamber (e.g., >95% humidity to prevent evaporation), a small aliquot (~3-4 µL) of the C12E6 solution (at a concentration >CMC) is applied to the grid.

-

Blotting and Plunging: The grid is blotted with filter paper to create an ultrathin film of the solution. Immediately, the grid is plunged into a cryogen (typically liquid ethane cooled by liquid nitrogen). This vitrifies the sample in milliseconds.

-

Imaging: The vitrified sample is transferred under cryogenic conditions to a transmission electron microscope equipped with a cryo-stage. Imaging is performed at low electron doses to minimize radiation damage.

-

Image Analysis: The resulting images reveal the morphology (e.g., spherical, worm-like) of the micelles. Image analysis software can be used to measure the dimensions of a large population of micelles to determine their size distribution.[9][11]

Section 4: Phase Behavior and Data Synthesis

At lower concentrations and ambient temperatures, C12E6 typically forms a micellar solution (L1 phase). However, at higher concentrations and/or temperatures, it exhibits a rich lyotropic and thermotropic phase behavior, forming various liquid crystalline structures such as hexagonal (H1), cubic (V1), and lamellar (Lα) phases.[12][13] A comprehensive understanding requires the construction of a temperature-concentration phase diagram, often mapped using Small-Angle X-ray Scattering (SAXS) and polarized light microscopy. SAXS is particularly powerful as it provides detailed structural information about the packing and symmetry of these phases.[7][14]

Table 1: Representative Physicochemical Properties of C12E6 in Aqueous Solution

| Parameter | Typical Value | Technique | Significance |

| Molecular Weight | 450.65 g/mol [1][15] | - | Fundamental molecular property. |

| CMC (25 °C) | ~60 - 87 µM | Fluorescence, Surface Tensiometry | Defines the onset of self-assembly. |

| Hydrodynamic Radius (Rh) | 2 - 4 nm | DLS | Indicates the size of the hydrated micelle. |

| Aggregation Number (Nagg) | ~120 - 400 | SAXS, Light Scattering | Number of monomers per micelle. |

| Cloud Point | ~48 - 52 °C | Visual, DLS | Temperature at which phase separation occurs.[12] |

Note: Exact values can vary with temperature, purity, and the presence of electrolytes.

Conclusion

The self-assembly of 3,6,9,12,15,18-Hexaoxatriacontan-1-ol is a foundational system for understanding amphiphile behavior. Its predictability and well-characterized properties make it an invaluable tool in drug delivery, solubilization, and materials science. By employing a logical workflow of validated experimental techniques—from determining the fundamental CMC to visualizing the final nanostructures—researchers can harness its behavior for targeted applications. The true expertise lies not in merely executing these protocols, but in understanding the physicochemical principles that drive them, enabling the rational design of the next generation of advanced formulations.

References

- Agilent Technologies. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization.

-

Sengupta, S., et al. (2021). Emergence of Electric Fields at the Water–C12E6 Surfactant Interface. Journal of the American Chemical Society. Retrieved from [Link]

-

Zanella, D., et al. (n.d.). Use of dynamic light scattering and small-angle X-ray scattering to characterize new surfactants in solution conditions for membrane-protein crystallization. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (n.d.). Phase diagram of C12E6 in water. Retrieved from [Link]

-

Takahashi, Y., et al. (2017). Ellipsoidal micelle formation of quaternary ammonium salt-based gemini surfactants: structural analysis through small-angle X-ray scattering. Soft Matter. Retrieved from [Link]

-

Sustmann, R., et al. (2007). A New Pyrene-Based Fluorescent Probe for the Determination of Critical Micelle Concentrations. The Journal of Physical Chemistry B. Retrieved from [Link]

-

ResearchGate. (n.d.). Cryo-TEM studies of micelle size evolution. Retrieved from [Link]

-

Manasi, I., et al. (2021). Non-ionic surfactant self-assembly in calcium nitrate tetrahydrate and related salts. Soft Matter. Retrieved from [Link]

-

Goodchild, S. C., et al. (2016). Micelle formation of a non-ionic surfactant in non-aqueous molecular solvents and protic ionic liquids (PILs). RSC Publishing. Retrieved from [Link]

-

PubChem. (n.d.). 3,6,9,12,15,18-Hexaoxahexatriacontan-1-ol. Retrieved from [Link]

-

Sustmann, R., et al. (2007). A new pyrene-based fluorescent probe for the determination of critical micelle concentrations. PubMed. Retrieved from [Link]

-

PubChem. (n.d.). 3,6,9,12,15,18-Hexaoxatriacontan-1-ol. Retrieved from [Link]

-

Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]

-

ResearchGate. (n.d.). Surfactant micelle characterization using dynamic light scattering. Retrieved from [Link]

-

Manasi, I., et al. (2021). Self-assembly of ionic and non-ionic surfactants in type IV cerium nitrate and urea based deep eutectic solvent. The Journal of Chemical Physics. Retrieved from [Link]

-

Dalgleish, D. G., et al. (2013). Cryo-transmission electron tomography of native casein micelles from bovine milk. Journal of Dairy Science. Retrieved from [Link]

-

Liu, S., et al. (2010). C12E6 and SDS surfactants simulated at the vacuum-water interface. Langmuir. Retrieved from [Link]

-

Kohl, A., et al. (2020). Small-Angle X-ray Scattering Curves of Detergent Micelles: Effects of Asymmetry, Shape Fluctuations, Disorder, and Atomic Details. The Journal of Physical Chemistry Letters. Retrieved from [Link]

-

ResearchGate. (n.d.). CMC measurement by fluorescence employing pyrene as the probe molecule. Retrieved from [Link]

-

Mtoz Biolabs. (n.d.). Micelles Structure Characterization Service | Cryo-EM. Retrieved from [Link]

-

ResearchGate. (n.d.). A Molecular Dynamics Study of C12E6 and SDS Surfactants at the Silica-Water and Air-Water Interfaces. Retrieved from [Link]

-

ResearchGate. (n.d.). Phase diagram for C12E6 + water in the temperature-composition. Retrieved from [Link]

-

ResearchGate. (n.d.). The illustration of determining the critical micelle concentration. Retrieved from [Link]

-

Aksay, I. A., et al. (1997). Self-assembly Structures of Nonionic Surfactants at Graphite/Solution Interfaces. Princeton University. Retrieved from [Link]

-

Kohl, A., et al. (n.d.). Small-Angle X-ray Scattering Curves of Detergent Micelles: Effects of Asymmetry, Shape Fluctuations, Disorder, and Atomic Details. Computational Biophysics Group. Retrieved from [Link]

-

Wang, H., et al. (2020). Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

-

Nanoscience Instruments. (n.d.). Critical Micelle Concentration (CMC). Retrieved from [Link]

-

ACS Omega. (2023). Insights into the Characterization of the Self-Assembly of Different Types of Amphiphilic Molecules Using Dynamic Light Scattering. Retrieved from [Link]

-

Talmon, Y. (2010). Seeing Giant Micelles by Cryogenic-Temperature Transmission Electron Microscopy (Cryo-TEM). Semantic Scholar. Retrieved from [Link]

-

Ross, A. G., et al. (2023). Synthesis, Self-Assembly Properties, and Degradation Characterization of a Nonionic Photocleavable Azo-Sulfide Surfactant Family. Langmuir. Retrieved from [Link]

Sources

- 1. Hexaethylene glycol monododecyl ether BioXtra, = 98.0 TLC 3055-96-7 [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. agilent.com [agilent.com]

- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 5. princeton.edu [princeton.edu]

- 6. researchgate.net [researchgate.net]

- 7. Use of dynamic light scattering and small-angle X-ray scattering to characterize new surfactants in solution conditions for membrane-protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. muser-my.com [muser-my.com]

- 9. researchgate.net [researchgate.net]

- 10. Cryo-transmission electron tomography of native casein micelles from bovine milk - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Micelles Structure Characterization Service | Cryo-EM | MtoZ Biolabs [mtoz-biolabs.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Ellipsoidal micelle formation of quaternary ammonium salt-based gemini surfactants: structural analysis through small-angle X-ray scattering - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 15. 3,6,9,12,15,18-Hexaoxatriacontan-1-ol | C24H50O7 | CID 18282 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Assessment: Safety, Toxicology, and Handling of 3,6,9,12,15,18-Hexaoxatriacontan-1-ol (C12E6)

[1]

Part 1: Executive Technical Summary[2]

3,6,9,12,15,18-Hexaoxatriacontan-1-ol , commonly referred to as C12E6 or Hexaethylene glycol monododecyl ether (CAS: 3055-96-7), is a high-purity non-ionic surfactant.[1][2] Unlike technical-grade "Laureth-6" found in cosmetics (which is a polydisperse mixture), C12E6 is a monodisperse congener used critically in membrane protein solubilization and X-ray crystallography.[1]

Core Safety Thesis: The toxicity of C12E6 is biphasic and concentration-dependent.[3] Below its Critical Micelle Concentration (CMC ~0.087 mM), it exists as monomers with mild membrane-partitioning effects.[1] Above the CMC, micellar detergency causes rapid lipid bilayer lysis, resulting in severe ocular damage and aquatic toxicity.[1] Safe handling requires strict adherence to molarity calculations relative to the CMC.[3]

Part 2: Molecular Architecture & Hazard Identification

Physicochemical Identity

| Property | Value | Relevance to Safety |

| Formula | Amphiphilic structure drives membrane insertion.[2] | |

| MW | 450.65 g/mol | Used to calculate precise CMC multiples.[3][2] |

| CMC ( | ~0.087 mM (0.0039% w/v) | The Toxicity Threshold. Above this, lysis occurs.[2] |

| HLB | ~11.7 | Hydrophilic-Lipophile Balance indicates high water solubility but potent lipid stripping.[2] |

| Physical State | Waxy Solid / Viscous Liquid | Difficult to pipette accurately without heating; risk of aerosolization if overheated.[3][2] |

GHS Hazard Classification

Signal Word: DANGER

-

Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.[4]

-

Serious Eye Damage: Category 1 (H318) - Causes irreversible eye damage due to corneal protein denaturation and membrane lysis.[3]

-

Aquatic Toxicity (Acute): Category 1 (H400) - Very toxic to aquatic life.[4]

-

Skin Irritation: Category 2 (H315) - Causes skin irritation.[3]

Quantitative Toxicity Data

| Endpoint | Species | Value | Interpretation |

| LD50 (Oral) | Rat | ~3060 mg/kg | Moderately toxic.[1][2] Ingestion causes GI mucosal stripping.[3] |

| LD50 (Dermal) | Rabbit | >2000 mg/kg | Low lethality via skin, but high irritation potential.[2] |

| Draize Test | Rabbit (Eye) | Severe | Critical Hazard. Surfactants with |

Part 3: Mechanism of Action (The "Why" of Toxicity)

To understand the safety profile of C12E6, one must understand the Hydrophobic Effect .[3] Toxicity is not chemical reactivity (it is chemically inert); toxicity is physical disruption.[3]

The Lytic Pathway[1][2]

-

Monomer Insertion: At

, C12E6 monomers partition into cell membranes.[3] This increases membrane fluidity but rarely causes death.[3] -

Saturation: As concentration approaches the CMC, the membrane becomes saturated.[3]

-

Solubilization (Lysis): At

, the surfactant overcomes lipid-lipid interactions.[3] The membrane "dissolves" into mixed micelles containing surfactant, lipids, and proteins.[5] This is the mechanism of both protein extraction (useful) and necrosis (toxic).[3]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Visualization: Concentration-Dependent Membrane Interaction[1][3]

Figure 1: The transition from benign partitioning to lytic toxicity occurs as the concentration crosses the Critical Micelle Concentration (CMC).[1][2]

Part 4: Experimental Protocols & Safe Handling

As a scientist, you cannot rely on generic safety data sheets.[3] You must establish a Self-Validating Workflow .[1][3]

Protocol A: Safe Preparation of 10% (w/v) Stock Solution

Rationale: C12E6 is a waxy solid at room temperature.[3] Direct weighing is inaccurate and risky due to potential for flaking/dust.[3]

-

PPE: Wear nitrile gloves, lab coat, and tight-fitting safety goggles (face shield recommended due to H318).[1]

-

Liquefaction: Warm the manufacturer's bottle to

in a water bath until the solid becomes a clear, viscous liquid.-

Caution: Do not overheat (

) to avoid oxidation of the PEG chain (peroxide formation).[3]

-

-

Gravimetric Addition:

-

Dissolution:

-

Filtration: Filter sterilize through a 0.22

PES membrane.[3] -

Validation: Measure refractive index or check absorbance at 280nm (should be near zero; high A280 indicates peroxide/aldehyde contamination).[3]

Protocol B: Membrane Protein Solubilization (The "Target" Application)

Rationale: To extract proteins without denaturing them, we work at a specific "Detergent-to-Protein" ratio, usually slightly above the CMC.[1]

Parameters:

-

Target Conc: 1.0% w/v (approx 22 mM, which is ~250x CMC).

-

Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5.

Workflow:

-

Cell Lysis: Disrupt cells (sonication/French press) in detergent-free buffer.[3]

-

Membrane Isolation: Centrifuge (100,000 x g) to pellet membranes. Discard cytosolic supernatant.[3]

-

Solubilization: Resuspend membrane pellet in buffer containing 1.0% C12E6 .

-

Critical Step: Incubate 1 hour at

with gentle rotation.

-

-

Clarification: Centrifuge (100,000 x g). Collect supernatant (contains solubilized protein).[3][5]

-

Exchange (Optional): If C12E6 interferes with downstream assays, exchange into DDM (Dodecyl Maltoside) using a spin column, as C12E6 micelles are small enough (~60 kDa) to dialyze slowly but effectively via buffer exchange columns.

Part 5: Environmental Fate & Disposal[7]

Researchers often neglect the "drain" impact.[3] C12E6 is highly toxic to fish (LC50 < 1 mg/L) because it coats their gills, preventing oxygen transfer (physical asphyxiation).

Part 6: Visualizing the Safety Workflow

Figure 2: Operational workflow ensuring user safety and environmental compliance.[1][2]

References

-

PubChem. (n.d.).[3][8] 3,6,9,12,15,18-Hexaoxatriacontan-1-ol (Compound Summary).[1][4][8] National Library of Medicine.[3] Retrieved October 26, 2023, from [Link][1]

-

Cosmetic Ingredient Review (CIR). (2012).[3][4][9] Safety Assessment of Alkyl PEG Ethers as Used in Cosmetics.[3][4] International Journal of Toxicology.[3][4][9] Retrieved October 26, 2023, from [Link]

-

Strop, P., & Brunger, A. T. (2005).[1] Refractive index-based determination of detergent concentration and its application to membrane protein crystallization.[3] Protein Science.[3] Retrieved October 26, 2023, from [Link][1]

Sources

- 1. CAS 3055-96-7: 3,6,9,12,15,18-Hexaoxatriacontan-1-ol [cymitquimica.com]

- 2. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]

- 3. toxicology.org [toxicology.org]

- 4. 3,6,9,12,15,18-Hexaoxatriacontan-1-ol | C24H50O7 | CID 18282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Solubilization of Membrane Proteins [sigmaaldrich.com]

- 6. cdn.anatrace.com [cdn.anatrace.com]

- 7. static.vikingdirect.ie [static.vikingdirect.ie]

- 8. 3,6,9,12,15,18-Hexaoxahexatriacontan-1-ol | C30H62O7 | CID 75493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mp-drogerie.cz [mp-drogerie.cz]

Synonyms and alternative names for 3,6,9,12,15,18-Hexaoxatriacontan-1-ol

Technical Monograph: 3,6,9,12,15,18-Hexaoxatriacontan-1-ol ( )

Nomenclature, Physicochemical Profiling, and Applications in Membrane Protein Biology [1]

Executive Summary

In the precise world of membrane protein biochemistry and drug formulation, nomenclature often obscures structural reality. The molecule 3,6,9,12,15,18-Hexaoxatriacontan-1-ol is the rigorous IUPAC designation for a discrete, monodisperse non-ionic surfactant more commonly known to researchers as Hexaethylene glycol monododecyl ether or

This guide deconstructs the identity of this critical surfactant, distinguishing between its monodisperse form (essential for X-ray crystallography and cryo-EM) and its polydisperse industrial analogues (used in cosmetics and bulk lysis). We analyze its physicochemical properties, specifically the Critical Micelle Concentration (CMC) and Cloud Point, and provide a validated protocol for verifying its purity—a necessary step to ensure reproducibility in drug development pipelines.

Part 1: The Nomenclature Matrix

The complexity of this molecule's naming stems from three distinct naming conventions: IUPAC replacement nomenclature, polymer chemistry descriptions, and cosmetic ingredient (INCI) tagging.

Structural Decoding

The IUPAC name 3,6,9,12,15,18-Hexaoxatriacontan-1-ol describes a 30-atom backbone where oxygen atoms replace carbons at specific intervals.

-

"Hexaoxa" : Six oxygen atoms (ether linkages).

-

"Triacontan" : A 30-atom chain length base.[2]

-

Positions 1-18 : Constitute the hydrophilic hexaethylene glycol head group.

-

Positions 19-30 : Constitute the hydrophobic dodecyl (lauryl) tail.

Synonym Hierarchy Table

| Category | Primary Name/Synonym | Context of Use |

| Lab Shorthand | Standard notation in biophysics and crystallography.[1] | |

| Chemical Name | Hexaethylene glycol monododecyl ether | The most accurate descriptive name for the discrete molecule. |

| IUPAC | 3,6,9,12,15,18-Hexaoxatriacontan-1-ol | Rigorous chemical indexing; rare in daily lab use. |

| INCI | Laureth-6 | Cosmetic and dermatological formulations.[3] Warning: Often refers to a polydisperse mixture. |

| Trade Names | PEG-6 Lauryl Ether; Akyporox RLM 40 | Industrial sourcing. |

| Related (Avoid) | Polidocanol | Correction: Polidocanol is typically Laureth-9 ( |

Visualization: The Taxonomy of

The following diagram illustrates the relationship between the rigorous chemical structure and its various market aliases.

Figure 1: Naming taxonomy distinguishing between high-purity research grades and industrial polydisperse mixtures.

Part 2: Physicochemical Profiling

For researchers stabilizing membrane proteins (G-protein coupled receptors, ion channels), the physical behavior of

Critical Micelle Concentration (CMC)

-

CMC Value (25°C): ~0.087 mM (approx. 0.0039% w/v).

-

Implication: Because the CMC is low,

is difficult to remove by simple dialysis. It requires hydrophobic adsorption (e.g., Bio-Beads) or gel filtration for removal.

The "Cloud Point" Phenomenon

Unlike ionic detergents (SDS),

-

Cloud Point: ~52°C (for 1% solution).

-

Utility: Above this temperature, the solution phase-separates into a detergent-rich phase and an aqueous phase. This property is exploited in Cloud Point Extraction (CPE) to separate hydrophobic membrane proteins from hydrophilic contaminants without chromatography.

Monodispersity vs. Polydispersity

Critical Warning: When ordering "Laureth-6" or "PEG-6 Lauryl Ether" from general chemical suppliers, you often receive a Poisson distribution of chain lengths (e.g.,

-

For Crystallography/Cryo-EM: You MUST use High-Purity (>99%) Discrete

. The heterogeneity of polydisperse mixtures creates disordered micelles that ruin crystal diffraction quality.

Part 3: Applications in Protein Biochemistry

Membrane Protein Solubilization Workflow

The following workflow illustrates the decision logic for using

Figure 2: Decision logic for selecting C12E6 based on downstream structural biology requirements.

Part 4: Analytical Verification Protocol

Objective: Verify the purity of a

Protocol: Reversed-Phase HPLC with ELSD Detection

Because

-

Sample Prep: Dissolve 5 mg of

in 1 mL Methanol (HPLC grade). -

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase:

-

Solvent A: Water (Milli-Q)

-

Solvent B: Acetonitrile (ACN)

-

-

Gradient: 50% B to 100% B over 20 minutes.

-

Detection: ELSD (Drift tube temp: 50°C, Gain: 8).

-

Acceptance Criteria:

-

Discrete Grade: Single sharp peak >98% area.

-

Polydisperse Grade: Multiple peaks ("picket fence" pattern) representing

oligomers. Reject for structural biology.

-

References

Sources

- 1. 3,6,9,12,15,18-Hexaoxatriacontan-1-ol | C24H50O7 | CID 18282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,6,9,12,15,18-Hexaoxahexatriacontan-1-ol | C30H62O7 | CID 75493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. Hexaethylene glycol monododecyl ether | Fulcrum Pharma [fulcrumpharma.com]

- 5. cdn.anatrace.com [cdn.anatrace.com]

Technical Guide: CAS 2420-29-3 (Steareth-6 / C18E6)

Executive Summary

CAS Number : 2420-29-3 Chemical Name : 3,6,9,12,15,18-Hexaoxahexatriacontan-1-ol Common Synonyms : Steareth-6, Hexaethylene glycol monooctadecyl ether, C18E6, Polyoxyethylene (6) stearyl ether. Functional Class : Non-ionic Surfactant, Emulsifier, Solubilizing Agent.

Steareth-6 (C18E6) is a high-purity non-ionic surfactant characterized by a lipophilic octadecyl (stearyl) tail and a hydrophilic hexaethylene glycol headgroup. Unlike shorter-chain detergents (e.g., C12), the C18 alkyl chain of Steareth-6 closely mimics the hydrophobic thickness of native biological membranes (~30 Å), making it a critical reagent in membrane protein structural biology and advanced pharmaceutical formulations . Its intermediate Hydrophilic-Lipophilic Balance (HLB ~9–10) allows it to function as a potent water-in-oil emulsifier and a solubilizer for hydrophobic active pharmaceutical ingredients (APIs).

Physicochemical Profile

The utility of C18E6 is dictated by its phase behavior and micellar properties. Researchers must note the low Critical Micelle Concentration (CMC), which ensures micellar stability even under high dilution—a key advantage over detergents like Octyl-glucoside.

| Property | Value / Description | Relevance to Research |

| Molecular Formula | C₃₀H₆₂O₇ | Basis for stoichiometric calculations. |

| Molecular Weight | 534.81 g/mol | Used for molarity preparation. |

| Physical State | Waxy Solid (White to Off-white) | Requires gentle heating (~50°C) to dispense accurately. |

| Melting Point | 45–50 °C | Solid at room temp; stable in storage. |

| HLB Value | ~9.0 – 10.0 | Water Dispersible . Ideal for O/W emulsions and solubilizing lipophilic drugs. |

| CMC (25°C) | ~1–5 µM (Est. range for C18 non-ionics) | Very Low . Micelles are thermodynamically stable; difficult to dialyze out. |

| Cloud Point | ~60–65 °C (1% aq.) | Avoid heating buffers above this point to prevent phase separation. |

Mechanism of Action: Membrane Interaction

Steareth-6 functions by partitioning into lipid bilayers. Its mechanism is concentration-dependent:

-

Monomeric Insertion : At concentrations < CMC, monomers insert into the membrane, increasing fluidity and permeability (Permeation Enhancer effect).

-

Micellar Solubilization : At concentrations > CMC, the surfactant disrupts the bilayer, sequestering lipids and membrane proteins into mixed micelles.

Diagram: Surfactant-Membrane Interaction Pathway

Caption: Step-wise mechanism of membrane disruption by Steareth-6, leading to protein extraction.

Applications in Drug Development

A. Nanoemulsion Formulations

Steareth-6 is utilized to stabilize nanoemulsions (droplet size <200 nm) for delivering hydrophobic drugs. Its C18 chain provides strong anchoring in the oil phase, preventing Ostwald ripening.

-

Use Case : Influenza vaccines and antifungal topicals where enhanced mucosal penetration is required.

-

Formulation Logic : Combined with co-surfactants (e.g., Span 80), it creates a robust interfacial film that protects the API from hydrolysis.

B. Transdermal Permeation Enhancer

In topical formulations, Steareth-6 modifies the stratum corneum lipid architecture.

-

Mechanism : It extracts intercellular lipids, creating "pores" for drug diffusion.

-

Concentration : Typically used at 1–5% w/w. Higher concentrations may cause irritation (see Safety).

Applications in Research: Membrane Protein Solubilization[1][2][3][4][5][6]

For structural biologists, C18E6 is a "gold standard" for handling large, unstable membrane complexes.

Why C18E6?

-

Matching Hydrophobic Length : The C18 alkyl chain (approx. 23 Å extended) matches the hydrophobic core of biological membranes better than C12 (Lauryl) detergents. This prevents "hydrophobic mismatch," preserving the native conformation of the protein.

-

Non-Denaturing : The neutral EO headgroup interacts gently with hydrophilic protein domains, unlike ionic detergents (SDS) which denature proteins.

Experimental Protocol: Solubilization of a GPCR

This protocol assumes a generic G-Protein Coupled Receptor (GPCR) expressed in Sf9 insect cell membranes.

Materials:

-

Membrane fraction (Total protein conc. 5 mg/mL)

-

Buffer A: 20 mM HEPES pH 7.5, 150 mM NaCl, 10% Glycerol

-

Steareth-6 (10% w/v stock solution, kept at 55°C to remain liquid)

Workflow:

-

Preparation : Thaw membranes on ice.

-

Detergent Addition : Add Steareth-6 stock to the membrane suspension dropwise while stirring.

-

Target Ratio: 1:3 (Protein:Detergent w/w) is a good starting point.

-

Final Detergent Conc: 1.5% (w/v).

-

-

Incubation : Incubate at 4°C for 1 hour with gentle end-over-end rotation.

-

Note: C18E6 has a high melting point. Ensure the initial mixing is thorough; the micelles will remain stable at 4°C once formed, but initial dispersion is critical.

-

-

Clarification : Ultracentrifuge at 100,000 x g for 45 minutes at 4°C.

-

Analysis : Collect supernatant (solubilized fraction) and pellet. Analyze via SDS-PAGE or Western Blot.

Diagram: Solubilization Workflow

Caption: Standard workflow for extracting membrane proteins using Steareth-6.

Synthesis & Quality Standards

Synthesis Route : Ethoxylation of Stearyl Alcohol.

-

Catalyst : Potassium Hydroxide (KOH).

-

Impurity Control : High-grade research reagents must be free of unreacted Ethylene Oxide (carcinogen) and 1,4-Dioxane.

-

Polydispersity : Commercial "Steareth-6" is a polydisperse mixture where

. For crystallography, monodisperse C18E6 (synthesized via Williamson ether synthesis) is preferred to ensure lattice regularity.

Safety & Handling

GHS Classification :

-

Skin Irritation : Category 2 (Causes skin irritation).

-

Eye Irritation : Category 2A (Causes serious eye irritation).

-

Aquatic Toxicity : Acute Category 1 (Very toxic to aquatic life).

Handling Protocols :

-

PPE : Wear nitrile gloves and safety goggles.

-

Disposal : Do not pour down drains. Collect as hazardous chemical waste (surfactant).

-

Storage : Store at room temperature. If solidifies, warm to 50°C to liquefy before use. Avoid repeated freeze-thaw cycles which can alter the average EO chain distribution in technical grades.

References

-

National Center for Advancing Translational Sciences (NCATS) . Steareth-6 (Ingredient Metadata). Inxight Drugs. Retrieved from [Link]

-

Cosmetic Ingredient Review (CIR) . Final Report on the Safety Assessment of Steareth-2, -4, -6, -7, -10, -11, -13, -15, and -20. J Am Coll Toxicol. 1988;7(6):881-910. Retrieved from [Link]

-

PubChem . Compound Summary: Steareth-6 (CAS 2420-29-3). National Library of Medicine. Retrieved from [Link]

-

European Chemicals Agency (ECHA) . Registration Dossier: Octadecan-1-ol, ethoxylated. Retrieved from [Link]

- Strop, P. & Brunger, A.T.Refractive index-based determination of detergent concentration and its application to the study of membrane proteins. Protein Sci. 2005;14(8):2207-2211. (Contextual reference for non-ionic detergent properties in crystallography).

Methodological & Application

Application Note: Engineering Ultra-Deformable Liposomes (Transfersomes) Using C18E6

Introduction: The Role of C18E6 in Advanced Vesicles

Standard liposomes (composed solely of phospholipids and cholesterol) often fail to penetrate the stratum corneum due to their rigid bilayer structure. To overcome this, Edge Activators (EAs) are introduced to create Transfersomes —ultra-deformable vesicles capable of squeezing through skin pores one-tenth their diameter.

Polyoxyethylene (6) Stearyl Ether (C18E6) , often commercially known as Brij® S6 or Steareth-6, is a non-ionic surfactant with unique properties that make it an ideal Edge Activator:

-

HLB ~10.2: It sits at the boundary of lipophilicity and hydrophilicity, allowing it to integrate stable into the lipid bilayer without immediately dissolving it into mixed micelles.

-

Stress-Dependent Segregation: When the vesicle is forced into a narrow pore, C18E6 molecules laterally migrate to the zones of highest curvature (the "edges"), lowering the interfacial tension and allowing the membrane to deform rather than rupture.

This guide details the preparation of C18E6-enriched liposomes, specifically optimized for transdermal drug delivery and membrane protein reconstitution .

Material Science & Formulation Logic

Physicochemical Profile of C18E6

| Parameter | Value | Significance |

| Molecular Formula | Stearyl tail anchors in lipid; PEG6 head provides steric bulk. | |

| Molecular Weight | ~518 g/mol | Relatively small compared to lipids (~760 g/mol ), facilitating mobility. |

| HLB Value | 10.2 (Calculated) | Water-dispersible. High enough to destabilize rigid bilayers, low enough to avoid immediate solubilization. |

| CMC | ~2-5 µM | Very low Critical Micelle Concentration ensures stability upon dilution in biological fluids. |

The Critical Lipid:Surfactant Ratio

The success of C18E6 liposomes depends entirely on the Lipid-to-Surfactant (L:S) Ratio .

-

L:S > 95:5 (Molar): The vesicle remains too rigid; insufficient edge activation.

-

L:S 85:15 to 75:25 (Molar): optimum Zone. The vesicle is highly elastic (Transfersome).

-

L:S < 60:40 (Molar): The system transitions into mixed micelles (solubilization), destroying the vesicular structure.

Mechanism of Action

The following diagram illustrates the "Edge Activation" principle. Under non-stress conditions, C18E6 is evenly distributed. Under stress (skin penetration), it segregates to the high-curvature points.

Caption: Schematic of C18E6 redistribution permitting vesicle deformation through narrow biological pores.

Protocol A: Preparation of Deformable Liposomes (Transfersomes)

Application: Transdermal delivery of hydrophilic or lipophilic drugs.[1] Method: Thin Film Hydration.[2]

Reagents[4][5][6]

-

Lipid: Soybean Phosphatidylcholine (SPC) or DPPC.[3]

-

Surfactant: C18E6 (Brij S6).

-

Solvent: Chloroform:Methanol (2:1 v/v).

-

Hydration Buffer: PBS (pH 7.4) or Saline.

Step-by-Step Workflow

-

Preparation of Stock Solutions:

-

Dissolve SPC in Chloroform/Methanol (2:1) at 10 mg/mL.

-

Dissolve C18E6 in Methanol at 10 mg/mL.

-

Note: C18E6 is waxy; ensure complete dissolution.

-

-

Mixing (The 85:15 Ratio):

-

In a round-bottom flask, combine the lipid and surfactant to achieve an 85:15 w/w ratio.

-

Example: 8.5 mg SPC + 1.5 mg C18E6.

-

Drug Loading (Lipophilic): Add lipophilic drug (e.g., Diclofenac) at this stage (typically 10% of total lipid mass).

-

-

Film Formation:

-

Evaporate solvents using a Rotary Evaporator at 45°C (or above the lipid transition temperature, Tm).

-

Vacuum: 1 hour at rotation, followed by overnight in a vacuum desiccator to remove trace solvents.

-

Result: A thin, transparent film on the flask wall.

-

-

Hydration:

-

Add warm PBS (above Tm) to the flask.

-

Drug Loading (Hydrophilic): Dissolve hydrophilic drug in the PBS before addition.

-

Rotate flask at 60 rpm/45°C for 1 hour. The film should peel off and form a milky suspension (Multilamellar Vesicles - MLVs).

-

-

Downsizing (Sonication/Extrusion):

-

Sonication: Probe sonicate for 10 mins (pulsed mode: 5s on, 5s off) on ice bath to prevent overheating.

-

Extrusion (Preferred for Uniformity): Pass 11 times through a 100 nm polycarbonate membrane using a mini-extruder.

-

-

Purification:

-

Use size-exclusion chromatography (Sephadex G-50) or dialysis to remove unencapsulated drug.

-

Protocol B: Detergent Depletion (Membrane Protein Reconstitution)

Application: Incorporating fragile membrane proteins where C18E6 acts as the initial solubilizer.

-

Solubilization: Mix lipid (SPC) and C18E6 in buffer at a high ratio (e.g., 1:5 lipid:surfactant) to form mixed micelles.

-

Protein Addition: Add the membrane protein to the micelle solution. Incubate for 1 hour at 4°C.

-

Depletion:

-

Add Bio-Beads SM-2 (hydrophobic polystyrene beads) to the solution (approx. 0.5 g beads per 1 mL solution).

-

Agitate gently at 4°C. The beads preferentially adsorb the C18E6 monomer.

-

As C18E6 is removed, the lipids self-assemble into bilayers, incorporating the protein.

-

-

Harvest: Remove the supernatant (containing proteoliposomes) from the beads.

Characterization & Quality Control

To validate the "Transfersome" nature of your formulation, you must measure Deformability , not just size.

Standard Metrics

| Assay | Instrument | Target Value |

| Size (Z-Average) | DLS (Dynamic Light Scattering) | 80–150 nm |

| PDI | DLS | < 0.2 (Monodisperse) |

| Zeta Potential | Electrophoretic Light Scattering | -10 to -30 mV (depends on lipid) |

The Deformability Index (DI) Test

This is the critical self-validating step for C18E6 liposomes.

-

Setup: Use a mini-extruder with a 50 nm pore size filter (significantly smaller than your 120 nm vesicles).

-

Procedure: Extrude the vesicle suspension at a constant pressure (e.g., 0.2 MPa) for 5 minutes.

-

Calculation:

- : Flux of water (mL/min).

- : Size of vesicles (DLS).

- : Size of membrane pores (50 nm).

-

Interpretation: A high DI confirms the vesicles are elastic. Rigid liposomes will clog the filter (Flux ≈ 0).

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Film does not peel off during hydration | Lipid/Surfactant phase separation | Use a co-solvent (Chloroform:Methanol) during drying. Ensure hydration temp > Tm.[4] |

| Solution is clear (not milky/opalescent) | Micelles formed instead of vesicles | C18E6 concentration is too high. Reduce Surfactant ratio to <20%. |

| Rapid drug leakage | Membrane too permeable | C18E6 destabilizes the membrane in storage. Add Cholesterol (10-20%) to stiffen slightly, or store at 4°C. |

| Aggregation/Precipitation | Charge shielding | C18E6 is non-ionic and offers steric stability, but if aggregation occurs, check buffer salinity (PBS 1X is standard). |

Experimental Workflow Visualization

Caption: Standard Thin Film Hydration workflow for C18E6-enriched liposomes.

References

-

Cevc, G., & Blume, G. (1992). Lipid vesicles penetrate into intact skin owing to the transdermal osmotic gradients and hydration force. Biochimica et Biophysica Acta (BBA) - Biomembranes.

- Foundational paper on Transfersomes and the mechanism of edge activ

-

El Maghraby, G. M., Williams, A. C., & Barry, B. W. (2000). Skin delivery of oestradiol from lipid vesicles: importance of vesicle composition. International Journal of Pharmaceutics.

- Discusses the impact of surfactant type (including Brij series) on vesicle deformability.

-

Trotta, M., Peira, E., Carlotti, M. E., & Gallarate, M. (2002). Deformable liposomes for dermal administration of methotrexate. International Journal of Pharmaceutics.

- Provides protocols for surfactant-enriched liposome prepar

-

Uchegbu, I. F., & Vyas, S. P. (1998). Non-ionic surfactant based vesicles (niosomes) in drug delivery. International Journal of Pharmaceutics.

- Detailed analysis of non-ionic surfactants like C18E6 in vesicular systems.

Sources

Method for determining the encapsulation efficiency of C18E6 liposomes

Application Note: Determination of Encapsulation Efficiency in C18E6 Surfactant Vesicles (Niosomes)

Abstract & Introduction

C18E6 (Polyoxyethylene (6) stearyl ether) is a non-ionic surfactant widely used to engineer niosomes —robust, bilayered vesicular nanocarriers that serve as synthetic alternatives to phospholipid-based liposomes. Unlike phospholipids, C18E6 possesses a single alkyl chain and a hydrophilic polyethylene glycol headgroup. To form stable vesicles, it is almost invariably combined with a membrane stabilizer like Cholesterol (typically at a 1:1 molar ratio) to prevent the formation of micelles.

Encapsulation Efficiency (EE%) is the critical quality attribute (CQA) defining the percentage of drug cargo successfully entrapped within the vesicle lumen or bilayer versus the total drug added. Accurate determination of EE% in C18E6 systems is notoriously difficult due to the surfactant nature of the vesicle itself, which can interfere with separation membranes and detection assays.

This guide details a validated, high-fidelity protocol for determining EE% using Centrifugal Ultrafiltration , supported by Size Exclusion Chromatography (SEC) for validation.

Mechanistic Principles & Method Selection

The determination of EE% relies on the physical separation of Free Drug (

Why Centrifugal Ultrafiltration?

While dialysis is the historical standard, it is ill-suited for C18E6 niosomes due to rapid equilibrium shifts that cause cargo leakage during the long incubation times (24–48h). Ultracentrifugation (pelleting) is often ineffective because C18E6 niosomes are neutrally buoyant and difficult to pellet without extreme forces that deform the vesicles.

Centrifugal Ultrafiltration (Amicon/Vivaspin) is the superior choice for C18E6 systems because:

-

Speed: Separation occurs in <20 minutes, minimizing leakage.

-

Size Discrimination: Molecular Weight Cut-Off (MWCO) membranes (e.g., 3 kDa or 10 kDa) retain the vesicles (typically >100 nm) while allowing free drug to pass.

The "Surfactant Interference" Challenge

C18E6 is a surfactant.[1] If the separation membrane is not compatible, C18E6 monomers (which exist in equilibrium with the vesicles) can adsorb to the filter, altering the pore size or causing vesicle rupture. Pre-saturation of the filter is a mandatory step often overlooked in standard protocols.

Experimental Workflow Visualization

The following diagram illustrates the decision matrix and workflow for determining EE%.

Caption: Workflow for Encapsulation Efficiency determination separating Total Drug quantification (Lysis) from Free Drug quantification (Ultrafiltration).

Detailed Protocol: Centrifugal Ultrafiltration Method

Materials Required

-

C18E6 Niosomes: Prepared via Thin Film Hydration (e.g., C18E6:Cholesterol 1:1).[2]

-

Centrifugal Filter Units: Amicon® Ultra-4 or Vivaspin® (MWCO: 3 kDa or 10 kDa, depending on drug size). Note: MWCO must be at least 3x the molecular weight of the drug but <1/10th the size of the vesicle.

-

Lysis Buffer: Methanol (HPLC grade) or 1% Triton X-100.

-

Quantification Instrument: HPLC (preferred) or UV-Vis Spectrophotometer.

Step 1: Filter Pre-Treatment (The "Senior Scientist" Step)

Rationale: Regenerated cellulose membranes can bind hydrophobic drugs or surfactants.

-

Pass 0.5 mL of blank buffer (PBS) through the filter unit (Centrifuge 4000

, 10 min). -

Discard filtrate.

-

Optional for high-binding drugs: Pass a small volume of free drug solution (known concentration) to saturate binding sites, then wash with buffer.

Step 2: Separation of Free Drug

-

Place 500 µL of the C18E6 niosome formulation into the sample reservoir of the filter unit.

-

Centrifuge at 4,000

for 15–20 minutes at 4°C (cooling prevents vesicle fusion). -

Stop before the reservoir is dry. You need ~100–200 µL of filtrate (flow-through).

-

Collect the Filtrate . This contains

.[3][4][5] -

Process Control: The Retentate (concentrate in the top) contains the vesicles. Do not use the retentate for direct calculation as it is difficult to recover 100% volume.

Step 3: Determination of Total Drug

-

Take a fresh 100 µL aliquot of the original, unseparated niosome suspension.

-

Add 900 µL of Methanol (or appropriate organic solvent).

-

Vortex vigorously for 1 minute. The solution should turn from turbid (vesicles) to clear (lysed micelles/monomers).

-

This sample represents

.

Step 4: Quantification & Calculation

Analyze both Filtrate and Total Lysate using HPLC.

-

Formula:

[6]

Comparative Analysis of Separation Methods

The following table justifies the selection of Ultrafiltration over other common methods for C18E6 systems.

| Feature | Centrifugal Ultrafiltration (Recommended) | Dialysis (Traditional) | Size Exclusion Chromatography (SEC) |

| Separation Mechanism | Size-based membrane exclusion | Diffusion driven | Differential migration path |

| Time Required | 20–30 Minutes | 12–48 Hours | 1–2 Hours |

| Shear Stress | Moderate (can deform flexible vesicles) | Low | Very Low |

| Dilution Effect | None (Concentrates sample) | High (Sink conditions) | High (Elution buffer) |

| C18E6 Specific Risk | Membrane adsorption of surfactant | Leakage: C18E6 vesicles are fluid; drug leaks during long dialysis. | Interaction of surfactant with column resin. |

| Suitability | High (Routine QC) | Low (Inaccurate for C18E6) | High (Validation only) |

Validation & Troubleshooting

Validation: Mass Balance Check

To ensure the filter isn't trapping the drug, perform a Recovery Study :

-

Filter a known concentration of free drug (no vesicles).

-

Measure the concentration in the filtrate.

-

Requirement: Recovery should be >95%. If <90%, use a different membrane material (e.g., PES instead of Cellulose).

Troubleshooting C18E6 Issues

-

Issue: Filtrate is cloudy.

-

Cause: Vesicles are passing through the membrane (rupture or pore size too large).

-

Solution: Reduce centrifugation speed (from 4000g to 2000g) or check membrane integrity.

-

-

Issue: Negative EE% or inconsistent data.

-

Cause: Matrix interference. C18E6 absorbs UV at low wavelengths (<220nm).

-

Solution: Use HPLC with specific column retention to separate the drug peak from the C18E6 surfactant peak.

-

References

-

Abdelkader, H., et al. (2014). Preparation of niosomes as an ocular delivery system for naltrexone hydrochloride: Physicochemical characterization.International Journal of Pharmaceutics . Link

- Establishes the baseline for niosome preparation and separ

-

Moghassemi, S. & Hadjizadeh, A. (2014). Nano-niosomes as nanoscale drug delivery systems: An illustrated review.Journal of Controlled Release . Link

- Comprehensive review comparing separation techniques (Dialysis vs.

-

Eloy, J. O., et al. (2014). Liposomes as carriers of hydrophilic small molecule drugs: Strategies to enhance encapsulation and delivery.[7]Colloids and Surfaces B: Biointerfaces . Link

- Provides the theoretical basis for Ultrafiltr

-

Uchegbu, I. F.[8][9] & Vyas, S. P. (1998). Non-ionic surfactant based vesicles (niosomes) in drug delivery.[2][7][10]International Journal of Pharmaceutics . Link

- Seminal work on C18E6 and similar surfactant vesicle stability.

Sources

- 1. pure.rug.nl [pure.rug.nl]

- 2. The effect of noisome preparation methods in encapsulating 5-fluorouracil and real time cell assay against HCT-116 colon cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pharmatutor.org [pharmatutor.org]

- 5. Drug release from nanomedicines: Selection of appropriate encapsulation and release methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wjpmr.com [wjpmr.com]

- 7. Niosome Preparation Techniques and Structure—An Illustrated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of Yeast Extracellular Vesicles: Evidence for the Participation of Different Pathways of Cellular Traffic in Vesicle Biogenesis | PLOS One [journals.plos.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. rjptonline.org [rjptonline.org]

Application Note: Optimizing Emulsification with 3,6,9,12,15,18-Hexaoxatriacontan-1-ol

Abstract

This technical guide provides a comprehensive framework for determining the optimal concentration of the non-ionic surfactant 3,6,9,12,15,18-Hexaoxatriacontan-1-ol, commonly known as Laureth-6, for the formulation of stable oil-in-water (O/W) emulsions. We delve into the physicochemical principles governing emulsification, the pivotal role of Hydrophilic-Lipophilic Balance (HLB), and present a systematic methodology for identifying the ideal surfactant concentration to achieve desired emulsion characteristics, such as particle size and long-term stability. This document is intended to serve as a practical resource for researchers and formulators in the pharmaceutical and cosmetic industries.

Introduction to 3,6,9,12,15,18-Hexaoxatriacontan-1-ol (Laureth-6) as an Emulsifier

3,6,9,12,15,18-Hexaoxatriacontan-1-ol, a polyethylene glycol ether of lauryl alcohol, is a versatile non-ionic surfactant widely employed as an emulsifying agent in various formulations, including creams, lotions, and other dispersed systems.[1] Its molecular structure, comprising a hydrophobic lauryl tail and a hydrophilic polyethylene glycol chain, allows it to reduce the interfacial tension between oil and water, facilitating the formation of stable emulsions. Non-ionic surfactants like Laureth-6 are often favored for their compatibility with a wide range of active pharmaceutical ingredients (APIs) and excipients, as well as their relatively low potential for irritation.

The efficacy of an emulsifier is intrinsically linked to its concentration in the formulation. An insufficient amount of surfactant will fail to adequately cover the surface of the oil droplets, leading to instability and phase separation. Conversely, an excessive concentration can lead to the formation of micelles that may deplete the surfactant from the oil-water interface, also resulting in instability, or may unnecessarily increase the formulation's cost and potential for skin sensitization.[2] Therefore, a systematic approach to determining the optimal concentration is paramount for developing robust and effective emulsion-based products.

The Principle of Emulsification and the Role of Hydrophilic-Lipophilic Balance (HLB)